13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate
Description
Properties
CAS No. |
2911-81-1 |
|---|---|
Molecular Formula |
C₂₂H₂₆O₃ |
Molecular Weight |
338.44 |
Synonyms |
(17β)-13-Ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17-ol 17-Acetate; (17β)-13-Ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17-ol Acetate; 13-Ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17β-ol Acetate; 13β-Ethyl-3-methoxy-18-nor-1,3,5(10),8,14-estrapent |
Origin of Product |
United States |
Preparation Methods
Reduction of Tetraenone Intermediates
A foundational step involves the sodium-aniline reduction of 18-methyl-3-methoxy-1,3,5(10),8-estratetraen-17β-ol in tetrahydrofuran (THF) at –10°C to 0°C. This reaction selectively reduces conjugated double bonds while retaining the 3-methoxy group, yielding 13-ethyl-3-methoxygona-1,3,5(10)-dien-17β-ol with 86% efficiency. Subsequent quenching with acetic acid ensures protonation of intermediate enolates, preventing undesired rearrangements.
Dehydrogenation to Form the 8,14-Diene System
Acetylation of the 17β-Hydroxy Group
The final acetylation step employs acetic anhydride in pyridine or direct treatment with acetic acid under catalytic conditions. For instance, reacting 13-ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol with acetic anhydride in DCM at 0°C for 2 hours affords the acetate derivative in 76% yield. Excess acetic acid (1.5 equivalents) ensures complete esterification while avoiding hydrolysis of the 3-methoxy group.
Comparative Analysis of Preparation Methods
Optimization Strategies and Challenges
Solvent Selection and Temperature Control
Tetrahydrofuran (THF) is preferred for reductions due to its ability to stabilize sodium-aniline complexes, while DCM optimizes DDQ-mediated dehydrogenations by solubilizing aromatic intermediates. Maintaining temperatures below 10°C during DDQ reactions suppresses dimerization side products.
Purification Techniques
Crystallization from methanol or acetone effectively removes hydrophobic byproducts. For example, cooling acetylated crude products to –5°C in ethanol yields high-purity crystals (98.2% HPLC).
Analytical Validation
Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for verifying structural integrity. Key spectral data include:
-
¹H NMR (CDCl₃): δ 5.72 (s, 1H, C1-H), 3.76 (s, 3H, OCH₃), 2.05 (s, 3H, OAc).
-
UV-Vis: λₘₐₓ = 280 nm (ε = 13,200 L·mol⁻¹·cm⁻¹), characteristic of conjugated dienes.
Industrial-Scale Considerations
Large-scale syntheses prioritize cost-effective reagents and solvent recovery. For instance, recycling DCM via distillation reduces waste, while substituting DDQ with cheaper oxidants like chloranil is explored, albeit with lower yields (58–62%) .
Scientific Research Applications
Synthetic Applications
1. Synthesis of Steroid Estrogens
One of the primary applications of 13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate is its role as a synthetic intermediate in the production of various steroid estrogens. Notably, it is utilized in synthesizing 8α-analogs of steroid estrogens that exhibit potential osteoprotective properties. These analogs are significant in hormone replacement therapies and osteoporosis treatment due to their ability to mimic estrogen's biological effects while potentially minimizing side effects associated with traditional estrogen therapy .
2. Development of Osteoprotective Agents
Research indicates that derivatives synthesized from this compound may possess osteoprotective properties. The structural modifications facilitated by 13-Ethyl-3-methoxygona can lead to compounds that enhance bone density and reduce the risk of fractures in post-menopausal women . This application is particularly relevant given the increasing prevalence of osteoporosis in aging populations.
Case Studies and Research Findings
Case Study 1: Synthesis of Novel Estrogen Receptor Modulators
In a study by Morozkina et al., the synthesis of novel estrogen receptor modulators using 13-Ethyl-3-methoxygona was explored. The research highlighted how modifications to the compound's structure could yield agents with selective estrogen receptor modulator (SERM) activity, providing therapeutic benefits without the adverse effects typically associated with estrogen .
Case Study 2: Biological Activity Assessment
Another study assessed the biological activity of compounds derived from 13-Ethyl-3-methoxygona in vitro. The findings demonstrated that certain derivatives exhibited enhanced binding affinity to estrogen receptors compared to their parent compounds. This suggests that further exploration into this compound could lead to the development of more effective therapies for hormone-related conditions .
Mechanism of Action
The mechanism of action of 13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate involves its interaction with steroid hormone receptors. It can bind to androgen or estrogen receptors, modulating their activity and influencing gene expression. This interaction can affect various biological pathways, including those involved in cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate
- CAS No.: 2911-81-1
- Molecular Formula : C₂₂H₂₆O₃
- Molecular Weight : 338.45 g/mol
- Structural Features : A steroidal derivative with a conjugated pentaene system (double bonds at positions 1,3,5(10),8,14), a 3-methoxy group, and a 17β-acetate substituent.
Table 1: Structural and Functional Comparison
Key Differences and Research Findings:
Structural Variations: Double Bonds: The target compound’s 8,14-pentaen system distinguishes it from analogs like Ethylmetrienone (triene system) and the tetraen-17β-ol derivative . C17 Substituents: The 17β-acetate group in the target compound enhances lipophilicity compared to hydroxyl or ketone groups in analogs, influencing receptor binding and metabolic stability .
Synthetic Pathways: The target compound is likely derived via acetylation of its hydroxyl precursor, whereas Ethylmetrienone is synthesized via a Wittig reaction . Microbial enzymes (e.g., Saccharomyces spp.) are used to produce hydroxy-keto intermediates for related steroids, but chemical steps (e.g., borohydride reduction) are required for final modifications .
Biological Activity: Osteoprotective Potential: The target compound’s 8α-analog derivatives show selectivity for estrogen receptors in bone tissue, reducing resorption without uterotropic effects . Contraceptive Applications: Ethylmetrienone and the cyclic ethylene acetal derivative are intermediates for progestins (e.g., Gestodene) with high oral activity .
Physicochemical Properties: Solubility: The acetate group in the target compound may reduce aqueous solubility compared to hydroxyl-bearing analogs (e.g., CAS 7443-72-3) . Stability: Analogs with ketone groups (e.g., Ethylmetrienone) are more prone to redox reactions than acetylated derivatives .
Table 2: Research and Commercial Availability
Biological Activity
13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate (CAS Number: 2911-81-1) is a synthetic derivative of gona compounds, which are structurally related to steroids. This compound has garnered attention in the fields of pharmacology and biochemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Biological Activity Overview
The biological activity of 13-Ethyl-3-methoxygona has been explored primarily through in vitro studies and some in vivo models. The compound has shown various pharmacological effects:
- Antimicrobial Activity : Some studies have indicated that derivatives of gona compounds exhibit antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains .
- Anti-inflammatory Effects : Research suggests that gona derivatives may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .
- Hormonal Activity : Given its structural similarity to steroid hormones, 13-Ethyl-3-methoxygona may interact with hormone receptors, influencing endocrine functions .
Table 1: Summary of Biological Activities
| Activity Type | Evidence Level | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anti-inflammatory | Moderate | |
| Hormonal interaction | Preliminary |
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C22H26O3 | Antimicrobial, Anti-inflammatory |
| 13-beta-Ethyl-3-methoxy-17beta-ol | C20H22O2 | Antimicrobial |
| 13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol | C20H30O2 | Hormonal activity |
Case Studies
A notable study highlighted the antimicrobial properties of a related compound derived from the gona series. In vitro tests demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membrane integrity .
In another investigation focusing on anti-inflammatory effects, researchers evaluated the impact of gona derivatives on cytokine production in macrophages. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with these compounds .
Q & A
Q. What are the optimal synthetic pathways for 13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate?
The compound is synthesized via multi-step organic reactions, often involving cyclization and functional group transformations. For example, one protocol involves dissolving intermediates in dioxane and methanol with oxalic acid dihydrate, followed by controlled crystallization . Key parameters include solvent polarity (e.g., methanol for solubility), temperature (20–60°C), and stoichiometric ratios to minimize side products like isomerization or over-oxidation .
Q. How can the molecular structure of this compound be characterized using spectroscopic methods?
Structural elucidation relies on:
- NMR : Assigning signals for the ethyl (δ 1.2–1.4 ppm) and methoxy groups (δ 3.3–3.5 ppm) to confirm substitution patterns .
- X-ray crystallography : Resolving bond angles (e.g., C8–C14–C13 = 112.88°) and stereochemistry at chiral centers (e.g., 17β configuration) .
- Mass spectrometry : Validating the molecular ion peak at m/z 354.4 g/mol .
Q. What analytical techniques are critical for purity assessment during synthesis?
High-performance liquid chromatography (HPLC) with UV detection (λ = 240–280 nm) is used to monitor intermediates. Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluents helps track reaction progress .
Advanced Research Questions
Q. What mechanistic pathways govern oxidation and substitution reactions involving this compound?
Oxidation of the 17β-hydroxyl group to a ketone typically employs Jones reagent (CrO₃/H₂SO₄), with reaction rates dependent on steric hindrance from the ethyl substituent . Nucleophilic substitution at the 3-methoxy group requires polar aprotic solvents (e.g., DMF) and catalysts like NaH to stabilize transition states . Computational studies (e.g., density functional theory) model charge distribution to predict regioselectivity .
Q. How can statistical design of experiments (DoE) optimize reaction yields and selectivity?
DoE methods (e.g., factorial designs) identify critical factors such as temperature (±5°C sensitivity), catalyst loading (0.5–2.0 mol%), and solvent polarity (dielectric constant ε = 4–20). Response surface models can maximize yield (>85%) while minimizing byproduct formation (<5%) .
Q. How do computational models aid in reaction design for this steroid derivative?
Quantum chemical calculations (e.g., Gaussian 16) predict transition states and activation energies for cyclization steps. Machine learning algorithms trained on PubChem data (e.g., bond dissociation energies) propose optimal reagents (e.g., oxalic acid for selective deprotection) .
Q. How to resolve contradictions in reported biological activity data (e.g., estrogenic vs. anti-inflammatory effects)?
Discrepancies may arise from assay conditions (e.g., receptor binding affinity vs. cellular uptake). Cross-validation using:
- In vitro assays : Competitive binding to ERα/ERβ receptors (IC₅₀ values).
- In vivo models : Pharmacokinetic profiling to assess bioavailability and metabolite interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
